molecular formula C16H11ClN2O2 B8559043 N-(4-chlorophenyl)-5-nitronaphthalen-1-amine

N-(4-chlorophenyl)-5-nitronaphthalen-1-amine

Cat. No.: B8559043
M. Wt: 298.72 g/mol
InChI Key: FQOUCIYLPASENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-5-nitronaphthalen-1-amine is a useful research compound. Its molecular formula is C16H11ClN2O2 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-nitronaphthalen-1-amine

InChI

InChI=1S/C16H11ClN2O2/c17-11-7-9-12(10-8-11)18-15-5-1-4-14-13(15)3-2-6-16(14)19(20)21/h1-10,18H

InChI Key

FQOUCIYLPASENR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-bromo-5-nitronaphthalene (131 mg, 0.52 mmol) was dissolved in DMA (5 mL), and added with 4-chloroaniline (60 mg, 0.47 mmol), Xantphos (27 mg, 0.047 mmol), Pd2(dba)3 (17.2 mg, 0.019 mmol) and CsCO3 (306 mg, 0.94 mmol) at room temperature. The reaction solution was sealed and stirred for about 3 hours under microwave conditions at 140° C. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrated compound purified using silica gel chromatography (ethyl acetate:hexane=1:5 (v/v)) to obtain the title compound (92 mg, 66%).
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CsCO3
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
17.2 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

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